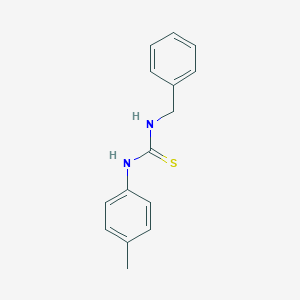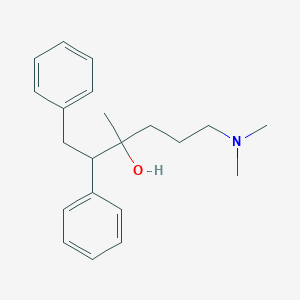
1-Benzyl-3-(4-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(4-methylphenyl)thiourea is an organosulfur compound with a molecular weight of 256.37 . Its IUPAC name is N-benzyl-N’-(4-methylphenyl)carbamimidothioic acid .
Synthesis Analysis
The synthesis of thiourea derivatives, which includes this compound, involves the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Molecular Structure Analysis
The molecular structure of this compound is determined by its InChI code: 1S/C15H16N2S/c1-12-7-9-14(10-8-12)17-15(18)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17,18) .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 256.37 .Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(4-methylphenyl)thiourea has been extensively studied for its potential applications in various fields of science. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. This compound has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been used as a ligand in metal ion coordination chemistry and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-(4-methylphenyl)thiourea is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This compound has also been shown to inhibit the NF-kappaB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and inhibit viral replication. This compound has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases. In addition, this compound has been shown to have low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzyl-3-(4-methylphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have good stability under various conditions. This compound also has low toxicity and good biocompatibility, making it suitable for in vitro and in vivo experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 1-Benzyl-3-(4-methylphenyl)thiourea. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs based on this compound. Additionally, this compound could be further explored for its potential applications in metal ion coordination chemistry and organic synthesis.
Synthesemethoden
The synthesis of 1-Benzyl-3-(4-methylphenyl)thiourea is a multi-step process that involves the reaction of benzyl isothiocyanate with p-toluidine in the presence of a base. The resulting intermediate is then treated with hydrochloric acid to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of this compound.
Eigenschaften
IUPAC Name |
1-benzyl-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-12-7-9-14(10-8-12)17-15(18)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXPJJFLPWHSOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-(isopentyloxy)benzamide](/img/structure/B373819.png)
![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methylbenzenesulfonamide](/img/structure/B373820.png)
![[5-Chloro-2-(phenylsulfanyl)phenyl]acetic acid](/img/structure/B373821.png)

![1-(2-Chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B373824.png)
![6-[2-(Dimethylamino)ethoxy]-10,11-dihydrodibenzo[b,f]thiepin-10-ol](/img/structure/B373827.png)
![7-tetrahydro-2H-thiopyran-4-yl-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B373831.png)
![4-tetrahydro-4H-thiopyran-4-ylidene-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene](/img/structure/B373833.png)
![2-[4-(3-Iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B373836.png)
![1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine](/img/structure/B373837.png)
![1-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine](/img/structure/B373838.png)
![1-[4-({2,4-Dinitrophenyl}sulfanyl)phenyl]piperidine](/img/structure/B373840.png)

